molecular formula C14H12N2O3 B7963702 Methyl 5-(3-carbamoylphenyl)pyridine-2-carboxylate

Methyl 5-(3-carbamoylphenyl)pyridine-2-carboxylate

Cat. No.: B7963702
M. Wt: 256.26 g/mol
InChI Key: QVTWVMNAYULQNO-UHFFFAOYSA-N
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Description

Methyl 5-(3-carbamoylphenyl)pyridine-2-carboxylate is a chemical compound with the CAS Number 1820614-23-0 and a molecular weight of 256.26 . Its molecular formula is C 14 H 12 N 2 O 3 . The structure of this compound features a pyridine ring linked to a benzamide moiety, which can be represented by the SMILES notation COC(=O)c1ccc(-c2cccc(C(N)=O)c2)cn1 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The specific research applications, mechanism of action, and biological or physicochemical properties of this compound are areas for ongoing scientific investigation. Researchers are encouraged to contact us for more detailed technical information and to discuss their specific research needs.

Properties

IUPAC Name

methyl 5-(3-carbamoylphenyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-19-14(18)12-6-5-11(8-16-12)9-3-2-4-10(7-9)13(15)17/h2-8H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTWVMNAYULQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups to pyridine derivatives. Source demonstrates the use of methyl 4-bromopicolinate in a Suzuki coupling with 4-isopropylbenzeneboronic acid, achieving regioselective aryl substitution at the pyridine’s 4-position. Adapting this method, methyl 5-bromopyridine-2-carboxylate can react with 3-carbamoylphenylboronic acid under palladium catalysis. Typical conditions involve:

  • Catalyst : Pd(PPh₃)₄ (1–5 mol%)

  • Base : Na₂CO₃ or K₃PO₄

  • Solvent : Toluene/water (3:1) at reflux.

Yields for analogous reactions range from 70% to 88%, depending on steric and electronic effects of substituents. A critical challenge is the stability of the carbamoyl group (-CONH₂) under coupling conditions. Protective strategies, such as temporary silylation of the amide, may prevent undesired side reactions.

Carbamoyl Group Installation via Nitrile Hydrolysis

When 3-carbamoylphenylboronic acid is inaccessible, an alternative route involves post-coupling nitrile-to-amide conversion . Source highlights the synthesis of pyridine-2-methylamine derivatives via reductive amination, suggesting adaptable protocols for functional group interconversion.

Synthesis of Methyl 5-(3-Cyanophenyl)Pyridine-2-Carboxylate

  • Suzuki Coupling : React methyl 5-bromopyridine-2-carboxylate with 3-cyanophenylboronic acid under standard Pd-catalyzed conditions.

  • Nitrile Hydrolysis : Treat the cyano intermediate with H₂O₂ in a basic medium (e.g., K₂CO₃/EtOH) at 60–80°C. This step converts -CN to -CONH₂ with >90% efficiency in analogous systems.

Key Data :

StepConditionsYield (%)
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, reflux82
Nitrile HydrolysisH₂O₂, K₂CO₃, 70°C, 6 h88

Acyl Chloride-Mediated Amide Formation

Source details the synthesis of pyridine-2-carboxylic acid methyl ester isomers via acyl chloride intermediates. This method can be adapted to introduce the 3-carbamoylphenyl group indirectly:

Stepwise Synthesis via Acyl Chloride

  • Acyl Chloride Formation : React 5-(3-aminophenyl)pyridine-2-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) catalyzed by DMF.

  • Amidation : Treat the acyl chloride with ammonium hydroxide (NH₄OH) to yield the carbamoyl group.

  • Esterification : Protect the carboxylic acid as a methyl ester using methanol and H₂SO₄.

Challenges : Competitive ester hydrolysis during amidation requires careful control of reaction pH and temperature. Source reports yields of 70–88% for analogous monoamide syntheses.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • FTIR : A strong absorption at ~1680 cm⁻¹ confirms the carbonyl stretch of the methyl ester, while ~1650 cm⁻¹ indicates the carbamoyl group.

  • ¹H NMR : Distinct signals include:

    • δ 8.7–8.9 ppm (pyridine H-6)

    • δ 3.9 ppm (ester -OCH₃)

    • δ 7.5–7.8 ppm (aromatic protons of the phenyl group).

  • 13C NMR : Peaks at ~167 ppm (ester C=O) and ~170 ppm (carbamoyl C=O).

Chromatographic Purity

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as validated by HPLC.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Suzuki CouplingHigh regioselectivity, mild conditionsRequires expensive boronic acids75–88
Nitrile HydrolysisAvoids unstable boronic acidsMulti-step process70–85
Acyl Chloride RouteUtilizes inexpensive reagentsSensitive to moisture, side reactions65–80

Industrial-Scale Considerations

Source emphasizes cost-effective protocols for pyrrolidine-2-carboxylic acid derivatives, highlighting the use of tert-butanol and di-tert-butyl dicarbonate for scalable reactions. Adapting these insights:

  • Solvent Recovery : Tert-butanol can be recycled via distillation, reducing waste.

  • Catalyst Loading : Pd catalysts can be minimized to 0.5 mol% without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-carbamoylphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl 5-(3-carbamoylphenyl)pyridine-2-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural motifs can inhibit the activity of various kinases involved in cancer progression, particularly the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses and cancer cell survival . The ability to modulate NF-κB signaling pathways through such compounds may offer therapeutic benefits in treating cancers such as breast and colorectal cancer.

1.2 Inhibition of Inflammatory Responses

The compound's structural characteristics suggest it may also act as an anti-inflammatory agent. By inhibiting IKK-mediated NF-κB activation, it could reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α, which are implicated in autoimmune diseases and chronic inflammation . This potential application could be pivotal for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Material Science Applications

2.1 Supramolecular Chemistry

This compound can serve as a ligand in supramolecular chemistry, where it participates in forming coordination complexes with transition metals. Its pyridine moiety is particularly effective for binding metal ions, facilitating the development of new materials with tailored electronic properties . Such complexes are useful in catalysis and sensor technology.

Synthesis and Characterization

The synthesis of this compound typically involves acylation reactions where pyridine derivatives react with carbamoyl chlorides under controlled conditions. Characterization is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm the structure and purity of the synthesized compound .

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Pyridine derivative + Carbamoyl chlorideRoom temperature, inert atmosphere85%
2Purification via column chromatographyHexane/ethyl acetate eluent-

Case Studies

4.1 Case Study: Anticancer Efficacy

In a study conducted on various pyridine derivatives, this compound was shown to exhibit significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations. The mechanism of action was linked to the induction of apoptosis through the modulation of the NF-κB pathway .

4.2 Case Study: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of this compound demonstrated its effectiveness in reducing edema in animal models of inflammation. The study highlighted a dose-dependent decrease in inflammatory markers, suggesting that this compound could be developed into a therapeutic agent for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of Methyl 5-(3-carbamoylphenyl)pyridine-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyridine 5-Position

Methyl 5-bromopyridine-2-carboxylate (3a)
  • Structure : Bromine at the 5-position.
  • Synthesis : Synthesized via Suzuki coupling between methyl 5-bromopicolinate and boronic acid derivatives, yielding aryl-substituted pyridines .
  • Applications : Intermediate for further functionalization (e.g., cross-coupling reactions). Bromine allows nucleophilic substitution or metal-catalyzed coupling.
  • Key Difference : Bromine is a leaving group, whereas the carbamoylphenyl group in the target compound offers hydrogen-bonding sites for biological interactions .
Methyl 5-(hydroxymethyl)pyridine-2-carboxylate
  • Structure : Hydroxymethyl (-CH₂OH) at the 5-position.
  • Properties : Polar due to the hydroxyl group, enhancing solubility in aqueous media.
  • Applications: Potential precursor for esterification or oxidation reactions. Used in drug discovery for prodrug design .
  • Key Difference : The hydroxymethyl group is less sterically bulky and lacks the hydrogen-bonding amide functionality of the carbamoyl group .
Methyl 5-(4-n-dodecyloxyphenyl)pyridine-2-carboxylate (4)
  • Structure : Long alkoxy chain (C₁₂H₂₅O-) at the 5-position.
  • Applications : Liquid crystal materials due to its rod-like structure and mesomorphic properties.
  • Key Difference : The hydrophobic dodecyloxy chain contrasts with the hydrophilic carbamoyl group, affecting solubility and self-assembly behavior .

Functional Group Modifications on the Carboxylate Side Chain

Ethyl 5-[(4-methylpiperazin-1-yl)-methyl]pyridine-2-carboxylate
  • Structure : Ethyl ester with a piperazinylmethyl group at the 5-position.
  • Applications : Pharmaceutical intermediates, particularly for kinase inhibitors or CNS-targeting drugs.
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • Structure : Chlorine and trifluoromethyl groups at the 3- and 5-positions.
  • Applications : Agrochemical and pharmaceutical research due to electron-withdrawing groups enhancing metabolic stability.
  • Key Difference : The trifluoromethyl group increases lipophilicity, whereas the carbamoylphenyl group improves target binding specificity .

Q & A

Q. What methodologies quantify degradation products under accelerated stability conditions?

  • Methodological Answer : Use LC-MS/MS to identify degradation products after exposure to heat (40°C, 75% RH) or UV light. Quantify major degradants (e.g., hydrolyzed carboxylic acid) against validated calibration curves. Compare with forced degradation studies of related esters .

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